

A Technical Guide to the Role of GPR84 Agonists in Fibrosis

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Abstract

G protein-coupled receptor 84 (GPR84) has emerged as a compelling, yet enigmatic, target in the study of fibrotic diseases. Predominantly expressed on immune cells, its activation by endogenous medium-chain fatty acids (MCFAs) and synthetic agonists triggers a cascade of signaling events that modulate inflammation, a critical driver of fibrosis. However, the literature presents a dichotomous role for GPR84 agonists, with evidence supporting both pro-fibrotic and anti-fibrotic functions depending on the pathological context and experimental model. This technical guide provides an in-depth analysis of the current understanding of GPR84 agonist activity in fibrosis, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the core signaling pathways and workflows.

The Dichotomous Role of GPR84 in Fibrosis

The role of GPR84 in the progression of fibrosis is a subject of active debate, with compelling evidence supporting both pro- and anti-fibrotic functions.

The Pro-Fibrotic Axis: GPR84 as an Inflammatory Amplifier

A substantial body of research implicates GPR84 as a pro-inflammatory receptor that can exacerbate fibrosis. This activity is primarily linked to its ability to recruit and activate myeloid



cells, which are key players in the fibrotic cascade.

- Myeloid Cell Chemoattraction: GPR84 activation is a potent chemoattractant for monocytes
 and neutrophils.[1][2] The influx of these inflammatory cells into tissues can perpetuate a
 cycle of injury and repair, ultimately leading to excessive extracellular matrix deposition.
 Studies using GPR84 antagonists have demonstrated that blocking this receptor reduces the
 infiltration of these cells in liver injury models, resulting in decreased inflammation and
 fibrosis.[1][2]
- Macrophage Polarization: GPR84 agonists can promote the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the production of cytokines like TNF-α and IL-6.[3] These mediators can directly activate fibroblasts and stellate cells, the primary collagen-producing cells.
- Evidence from Knockout and Antagonist Studies: Genetic deletion of GPR84 has been shown to protect against fibrosis in models of kidney disease.[4] Furthermore, small molecule antagonists of GPR84 have shown efficacy in reducing fibrosis across multiple preclinical models, including those for liver, lung, kidney, and heart fibrosis.[4][5]

The Anti-Fibrotic Axis: GPR84 as an Immunomodulator in Metabolic Disease

In contrast, a growing body of evidence suggests that GPR84 activation may have protective effects against fibrosis, particularly in the context of metabolic diseases like non-alcoholic steatohepatitis (NASH).

- Suppression of Lipotoxicity-Induced Macrophage Activation: In high-fat diet-induced models of NASH, GPR84-deficient mice paradoxically exhibit more severe hepatic fibrosis.[6][7] This is attributed to an overactivation of macrophages in response to lipotoxicity.[6][7] In this context, GPR84 signaling appears to function as a brake on excessive inflammation.
- Therapeutic Effect of Agonists in NASH Models: Administration of MCFAs (specifically C10:0 and C12:0) or the GPR84 agonist embelin has been shown to ameliorate NASH and reduce hepatic fibrosis in mouse models.[6][7][8] This suggests that exogenous GPR84 activation could be a therapeutic strategy for NASH.[7][8]



Quantitative Data on GPR84 Agonist Effects in Fibrosis Models

The following tables summarize the key quantitative findings from preclinical studies investigating the role of GPR84 agonists in fibrosis.

Table 1: Effects of GPR84 Agonists on Hepatic Fibrosis in NASH Models

| Agonist/Modul ator | Animal Model | Key Fibrosis Markers | Quantitative Change | Reference |
|------------------------|-------------------------|---|--|-----------|
| Embelin | CDAHFD- induced NASH | Gene expression of Tgfβ1, Col1a1, Acta2 | Markedly suppressed | [9] |
| Embelin | CCI4-induced NASH | Gene expression of Tgfβ1, Col1a1, Acta2 | Markedly suppressed | [9] |
| MCFA (C10:0, C12:0) | CDAHFD- induced NASH | NAFLD Activity Score (NAS), Fibrosis | Significantly improved | [6][7] |
| GPR84 Deficiency | High-Fat Diet | α-SMA levels, Adgre1, Cd68, Cd14 expression | Increased levels of fibrosis and macrophage markers | [6] |

Table 2: Pro-inflammatory and Chemotactic Effects of GPR84 Agonists



| Agonist | Cell Type <i>l</i> Model | Endpoint | Quantitative Measurement | Reference |
|---------------|-------------------------------------|--|---|-----------|
| 6-OAU | Rat Air Pouch | PMN and Macrophage Accumulation | Significant increase in cell accumulation | [10] |
| 6-OAU | Human PMNs | IL-8 Production (LPS-stimulated) | Amplified production | [10] |
| 6-OAU | Human Macrophages | TNFα Production (LPS-stimulated) | Amplified production | [10] |
| Embelin | Human Monocytes & Neutrophils | Chemotaxis | Induced migration | [11] |
| Decanoic Acid | Mouse Skin Wound | Myeloid Cell Numbers (Macrophages, Monocytes) | ~2-fold increase | [12] |

Signaling Pathways of GPR84

GPR84 is a G α i-coupled receptor, and its activation primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[13] However, GPR84 signaling is pleiotropic and can also engage other downstream pathways that are critical in inflammation and fibrosis.

- Gαi-Mediated Signaling: The canonical pathway involves the inhibition of cAMP production.
- MAPK/ERK Pathway: GPR84 activation can induce the phosphorylation of ERK1/2, a key component of the MAPK pathway that regulates cell proliferation and inflammation.[13][14]
- PI3K/Akt Pathway: Activation of the PI3K/Akt pathway, which is crucial for cell survival and inflammatory responses, has also been documented.
- Calcium Mobilization: GPR84 agonists like ZQ-16 can induce intracellular calcium mobilization.[13][14]

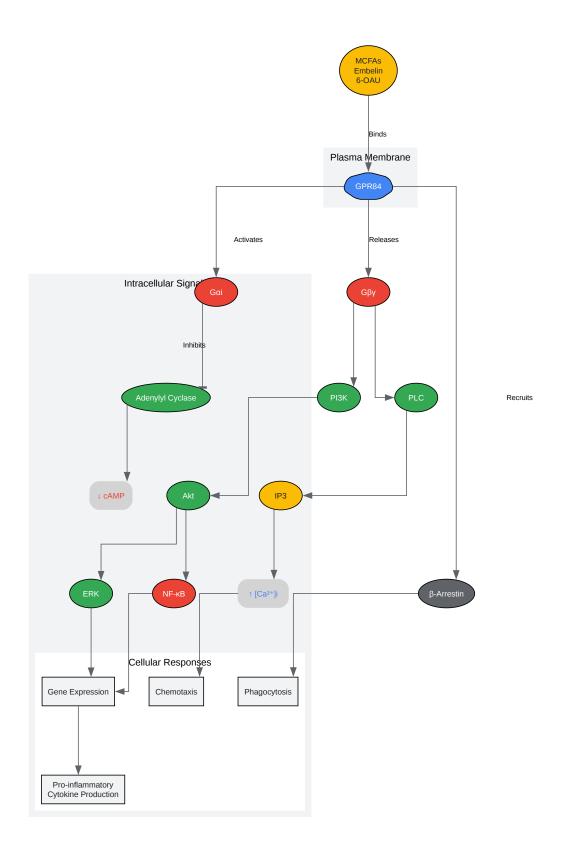




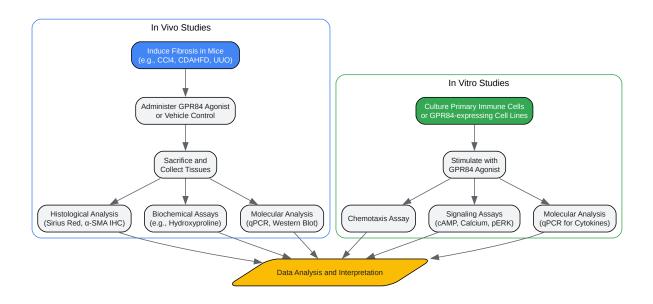


• β -Arrestin Recruitment: Some agonists can promote the recruitment of β -arrestin, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades.[13]









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